molecular formula C14H10FNO B8151514 2-Fluoro-3'-methoxy-[1,1'-biphenyl]-3-carbonitrile

2-Fluoro-3'-methoxy-[1,1'-biphenyl]-3-carbonitrile

Cat. No.: B8151514
M. Wt: 227.23 g/mol
InChI Key: JUCCBLNVUXFXHC-UHFFFAOYSA-N
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Description

2-Fluoro-3’-methoxy-[1,1’-biphenyl]-3-carbonitrile is a biphenyl derivative characterized by the presence of a fluorine atom at the 2-position, a methoxy group at the 3’-position, and a carbonitrile group at the 3-position of the biphenyl structure. Biphenyl compounds are significant in organic chemistry due to their structural versatility and wide range of applications in medicinal chemistry, materials science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of biphenyl compounds, including 2-Fluoro-3’-methoxy-[1,1’-biphenyl]-3-carbonitrile, can be achieved through various methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction, which couples aryl halides with aryl boronic acids in the presence of a palladium catalyst and a base . For instance, the synthesis of 2-Fluoro-3’-methoxy-[1,1’-biphenyl]-3-carbonitrile can be carried out by reacting 2-fluoro-3’-methoxy-1,1’-biphenyl with a suitable nitrile source under appropriate conditions.

Industrial Production Methods

Industrial production of biphenyl derivatives often employs scalable and efficient synthetic routes. The Suzuki-Miyaura cross-coupling reaction is widely used in industrial settings due to its high yield and mild reaction conditions. Additionally, the use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3’-methoxy-[1,1’-biphenyl]-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can introduce various functional groups onto the biphenyl ring, while nucleophilic substitution can replace the fluorine atom with different nucleophiles .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Fluoro-3’-methoxy-[1,1’-biphenyl]-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-3’-methoxy-[1,1’-biphenyl]-4-carbonitrile
  • 2-Fluoro-3’-methoxy-[1,1’-biphenyl]-2-carbonitrile
  • 2-Fluoro-3’-methoxy-[1,1’-biphenyl]-5-carbonitrile

Uniqueness

2-Fluoro-3’-methoxy-[1,1’-biphenyl]-3-carbonitrile is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom and the methoxy group can enhance its stability and modulate its interaction with biological targets .

Properties

IUPAC Name

2-fluoro-3-(3-methoxyphenyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO/c1-17-12-6-2-4-10(8-12)13-7-3-5-11(9-16)14(13)15/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUCCBLNVUXFXHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=CC(=C2F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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